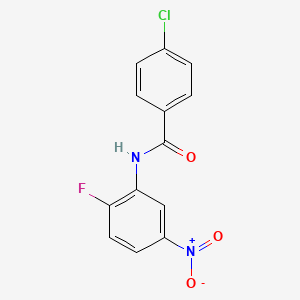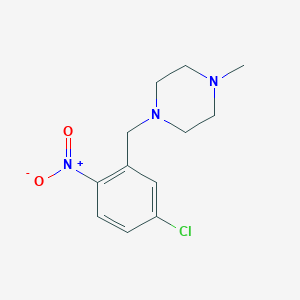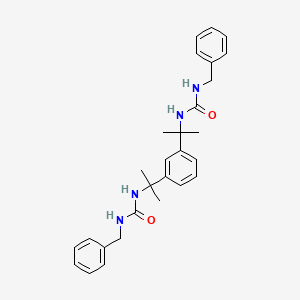![molecular formula C25H34N2O2 B5716679 16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)
16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one, also known as DMHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHA is a derivative of 2-aminoisoheptane, which is a stimulant that has been used in dietary supplements and pre-workout formulas.
Mecanismo De Acción
16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also activates the adrenergic receptors, which are responsible for the fight or flight response. This leads to an increase in heart rate, blood pressure, and respiration rate, resulting in increased energy and focus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases the release of glucose from the liver, providing the body with a quick source of energy. It also increases the oxidation of fatty acids, leading to fat loss. This compound has been shown to improve cognitive function, including memory, attention, and focus. Additionally, it has been shown to enhance physical performance, including endurance and strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one has several advantages for lab experiments, including its easy synthesis and availability. It is also stable under normal laboratory conditions. However, this compound has limitations, including its potential toxicity and lack of long-term safety data.
Direcciones Futuras
There are several future directions for 16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one research. One area of interest is its potential as a treatment for cognitive disorders such as ADHD. Another area of interest is its potential as a performance-enhancing drug in sports. Additionally, this compound has potential applications in agriculture as a plant growth regulator. Further research is needed to fully understand the potential benefits and risks of this compound in these areas.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicine, sports, and agriculture. Its mechanism of action involves increasing the levels of neurotransmitters in the brain and activating adrenergic receptors. This compound has various biochemical and physiological effects, including improved cognitive function and physical performance. While it has advantages for lab experiments, it also has limitations, including potential toxicity. Further research is needed to fully understand the potential benefits and risks of this compound in various fields.
Métodos De Síntesis
16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one can be synthesized through a multistep process starting with the reaction of 5α-androst-3β,16β-diol with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of catalytic amounts of p-toluenesulfonic acid. The resulting intermediate is then subjected to a Wittig reaction with triphenylphosphonium ylide to yield this compound.
Aplicaciones Científicas De Investigación
16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one has been studied for its potential applications in various fields such as medicine, sports, and agriculture. In medicine, this compound has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. In sports, this compound has been used as a performance-enhancing drug due to its stimulant properties. In agriculture, this compound has been studied for its potential as a plant growth regulator.
Propiedades
IUPAC Name |
(16Z)-16-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-15-17(14-26-27(15)4)11-16-12-22-20-6-5-18-13-19(28)7-9-24(18,2)21(20)8-10-25(22,3)23(16)29/h5,11,14,19-22,28H,6-10,12-13H2,1-4H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGFFFJAUQISK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)

![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)

![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)